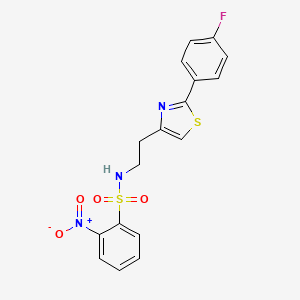

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group and the nitrobenzenesulfonamide moiety further enhances its potential biological activities.

Métodos De Preparación

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction with a suitable fluorinated aromatic compound.

Attachment of the Nitrobenzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with a nitrobenzenesulfonyl chloride under basic conditions.

Análisis De Reacciones Químicas

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has been investigated for its therapeutic potential due to its ability to interact with various biological targets. The compound's structural features allow it to exhibit significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Research has shown that thiazole derivatives possess notable anti-inflammatory and antitumor properties. For instance, studies indicate that compounds similar to this compound can inhibit tumor growth and reduce inflammation in various experimental models .

Synthetic Chemistry

This compound serves as an important building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions, enhancing the development of novel compounds with desired biological activities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several thiazole derivatives against Bacillus subtilis and Aspergillus niger. The results indicated that derivatives bearing nitro and amino substituents exhibited promising activity, suggesting that modifications to the thiazole structure could enhance antibacterial efficacy .

Case Study 2: Anti-tumor Effects

Another investigation focused on the anti-tumor properties of thiazole derivatives, including this compound. The findings revealed that these compounds could effectively inhibit the proliferation of cancer cells in vitro, demonstrating their potential as anticancer agents .

Mecanismo De Acción

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.

Pathway Modulation: The compound can affect biochemical pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide can be compared with other thiazole derivatives:

2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity but differs in its substituents.

4-substituted-2-(3-(adamant-1-yl)-4-fluorophenyl)thiazoles: These compounds exhibit trypanocidal activity and have different substituents at the thiazole ring.

This compound stands out due to its unique combination of a fluorophenyl group and a nitrobenzenesulfonamide moiety, which contribute to its distinct biological activities.

Actividad Biológica

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of thiazole and sulfonamide moieties. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in tumor growth. Preliminary studies indicate that modifications in the thiazole and phenyl groups can enhance cytotoxicity against cancer cell lines.

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and biological activity.

- Thiazole Ring : Variations in the thiazole substituents can significantly impact the compound's potency against specific targets, such as enzymes or receptors involved in disease processes.

4. Case Studies

Several studies have focused on similar compounds, providing insights into the biological activity of this compound:

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the molecular mechanisms underlying its biological effects.

- Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.

Propiedades

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVYIJFXJSDVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.